Eniporide

Description

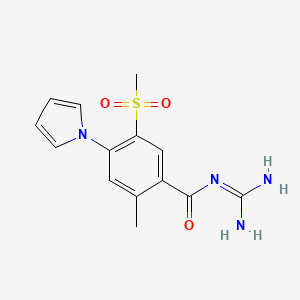

Structure

3D Structure

Properties

IUPAC Name |

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADMBZFZZOBWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870132 | |

| Record name | Eniporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176644-21-6 | |

| Record name | Eniporide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176644-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eniporide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176644216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eniporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENIPORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF9182QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eniporide's Mechanism of Action in Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eniporide is a potent and specific inhibitor of the sarcolemmal Na+/H+ exchanger isoform 1 (NHE-1), the predominant isoform in cardiac myocytes. The rationale for its development as a cardioprotective agent stems from the critical role of NHE-1 in the pathophysiology of ischemia-reperfusion injury. During myocardial ischemia, intracellular acidosis triggers the activation of NHE-1, leading to an influx of sodium ions (Na+). This intracellular Na+ accumulation subsequently reverses the direction of the Na+/Ca2+ exchanger, causing a massive influx of calcium ions (Ca2+), which ultimately leads to mitochondrial dysfunction, hypercontracture, and cell death. This compound, by blocking NHE-1, was hypothesized to interrupt this detrimental cascade, thereby reducing infarct size and preserving cardiac function.

Preclinical studies in various animal models of myocardial infarction showed promising results, with this compound demonstrating a significant reduction in infarct size and improved cardiac performance. However, these promising preclinical findings did not translate into clinical success. The large-scale Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction (ESCAMI) trial failed to show a significant reduction in infarct size or an improvement in clinical outcomes in patients with acute myocardial infarction. This whitepaper provides an in-depth technical overview of the mechanism of action of this compound in cardiac myocytes, summarizing the key preclinical and clinical data, and detailing the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound is a highly selective inhibitor of the human NHE-1 isoform, with a reported half-maximal inhibitory concentration (IC50) of 4.5 nM.[1] Its primary mechanism of action in cardiac myocytes is the blockade of the exchange of intracellular H+ for extracellular Na+.

Signaling Pathway in Ischemia-Reperfusion Injury

The following diagram illustrates the signaling cascade leading to myocyte injury during ischemia-reperfusion and the site of action of this compound.

Quantitative Preclinical Data

Preclinical investigations of this compound and other NHE-1 inhibitors demonstrated significant cardioprotective effects. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type | Reference |

| IC50 for hNHE-1 | 4.5 nM | CHO-K1 cells expressing human NHE-1 | [1] |

Table 2: Effect of this compound on Mitochondrial Function in Isolated Mouse Hearts (Ischemia/Reperfusion)

| Parameter | Control (Ischemia/Reperfusion) | This compound (10 µM) | % Change with this compound | Reference |

| Mitochondrial Ca2+ (late ischemia) | Significant Increase | Attenuated Increase | - | |

| Mitochondrial Ca2+ (early reperfusion) | Significant Increase | Attenuated Increase | - | |

| Superoxide Production (reperfusion) | Increased | Reduced | - | |

| Infarct Size (% of risk area) | ~45% | ~25% | ~44% reduction |

Data from a study on isolated mouse hearts subjected to global ischemia and reperfusion. The study demonstrated that this compound significantly reduced mitochondrial calcium overload and superoxide generation upon reperfusion, leading to a reduction in infarct size.

Table 3: Effect of NHE-1 Inhibition on Intracellular Ion Concentrations in Cardiomyocytes (Ischemia/Reperfusion)

| Ion Concentration | Condition | Control | NHE-1 Inhibitor (EIPA 10 µM) | Reference |

| Intracellular Na+ (mEq/kg dry weight) | Baseline | 18.1 ± 3.2 | 16.2 ± 2.4 | |

| Ischemia | 110.6 ± 14.0 | 39.6 ± 9.6 | ||

| Reperfusion | 53.3 ± 12.3 | 12.6 ± 3.5 | ||

| Intracellular Ca2+ (nM) | Baseline | 332 ± 42 | 255 ± 32 | |

| Ischemia | 1157 ± 89 | 616 ± 69 | ||

| Reperfusion | 842 ± 55 | 298 ± 34 | ||

| Intracellular pH | Ischemia | 6.20 ± 0.08 | 6.41 ± 0.04 |

Data from a study using the NHE-1 inhibitor Ethylisopropylamiloride (EIPA) in isolated newborn rabbit hearts, demonstrating the expected attenuation of intracellular sodium and calcium overload, and a less pronounced drop in intracellular pH during ischemia.

Table 4: Effect of NHE-1 Inhibition on Infarct Size in Animal Models of Myocardial Infarction

| Animal Model | NHE-1 Inhibitor | Dose | Infarct Size Reduction (%) | Reference |

| Rat | Cariporide | 3 mg/kg | ~18.5% (30 min post-MI) | |

| Rabbit | Cariporide | 1 mg/kg | ~40% | |

| Pig | Cariporide | 2.5 mg/kg | ~66% |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to evaluate the mechanism and efficacy of this compound.

Measurement of Intracellular pH in Cardiomyocytes

The experimental workflow for measuring intracellular pH (pHi) in isolated cardiomyocytes typically involves the use of pH-sensitive fluorescent dyes.

Methodology:

-

Cardiomyocyte Isolation: Ventricular myocytes are typically isolated from animal hearts (e.g., rat, rabbit, mouse) by enzymatic digestion using a Langendorff perfusion system with collagenase and protease.

-

Dye Loading: Isolated myocytes are incubated with a membrane-permeant form of a pH-sensitive fluorescent dye, such as BCECF-AM or SNARF-1. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator.

-

Perfusion and Stimulation: The dye-loaded cells are placed in a perfusion chamber on the stage of an inverted microscope and superfused with a physiological salt solution. Electrical field stimulation can be used to induce contractions.

-

Fluorescence Measurement: The cells are alternately excited at two different wavelengths, and the corresponding fluorescence emission is measured using a photomultiplier tube or a camera.

-

Ratio Calculation and Calibration: The ratio of the fluorescence intensities at the two emission wavelengths is calculated. This ratio is proportional to the intracellular pH. A calibration curve is generated at the end of each experiment by exposing the cells to solutions of known pH in the presence of a protonophore like nigericin.

-

Data Analysis: The intracellular pH is then determined from the fluorescence ratio using the calibration curve.

Measurement of Intracellular Na+ Concentration

Electrophysiological techniques, such as the patch-clamp method in the whole-cell configuration, are commonly used to measure intracellular Na+ concentration ([Na+]i).

Methodology:

-

Cell Preparation: Isolated cardiomyocytes are allowed to adhere to the bottom of a recording chamber.

-

Patch-Clamp Configuration: A glass micropipette with a tip diameter of ~1 µm is filled with a solution of known ionic composition and pressed against the cell membrane. Suction is applied to form a high-resistance "gigaohm" seal. Further suction ruptures the membrane patch, establishing the whole-cell configuration, where the pipette solution is continuous with the cytoplasm.

-

Voltage Clamp: The membrane potential is controlled ("clamped") at a set value using a voltage-clamp amplifier.

-

Measurement of Na+ Current: Voltage steps are applied to elicit the Na+ current (INa).

-

Determination of Reversal Potential: The reversal potential for Na+ (ENa) is determined by finding the membrane potential at which the Na+ current reverses its direction.

-

Calculation of [Na+]i: The intracellular Na+ concentration is calculated from the Nernst equation: ENa = (RT/zF) * ln([Na+]o/[Na+]i), where R is the gas constant, T is the absolute temperature, z is the valence of the ion (+1 for Na+), F is the Faraday constant, and [Na+]o is the known extracellular Na+ concentration.

Animal Models of Myocardial Infarction

Preclinical efficacy of this compound was primarily tested in animal models of acute myocardial infarction (AMI) induced by coronary artery ligation.

Methodology:

-

Animal Preparation: The animal (e.g., rat, rabbit, pig) is anesthetized, intubated, and mechanically ventilated.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. A suture is then passed around a major coronary artery, typically the left anterior descending (LAD) artery.

-

Induction of Ischemia: The suture is tightened to occlude the coronary artery, inducing regional myocardial ischemia. The duration of ischemia is a critical experimental parameter.

-

Reperfusion: After the ischemic period, the suture is released to allow blood flow to return to the previously ischemic myocardium.

-

Drug Administration: this compound or placebo is typically administered intravenously before, during, or at the onset of reperfusion.

-

Infarct Size Measurement: At the end of the reperfusion period, the animal is euthanized, and the heart is excised. The area at risk and the infarcted area are delineated using histological staining techniques, most commonly with Triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted tissue remains pale.

-

Quantification: The stained heart slices are photographed, and the areas of infarct and the area at risk are quantified using image analysis software. Infarct size is typically expressed as a percentage of the area at risk.

Clinical Trial Evidence: The ESCAMI Trial

The Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction (ESCAMI) was a large, randomized, double-blind, placebo-controlled clinical trial designed to assess the efficacy of this compound in patients with acute ST-elevation myocardial infarction undergoing reperfusion therapy.

Table 5: Key Results of the ESCAMI Trial

| Outcome | Placebo | This compound (100 mg) | This compound (150 mg) | p-value | Reference |

| Enzymatic Infarct Size (α-HBDH AUC, Stage 2) | 41.2 | 43.0 | 41.5 | NS | |

| Death, Cardiogenic Shock, Heart Failure, or Life-threatening Arrhythmias | No significant difference observed between groups | NS | |||

| Incidence of Heart Failure in Late Reperfusion (>4h) | - | - | Significant Reduction | <0.05 |

The ESCAMI trial ultimately failed to demonstrate a benefit of this compound in reducing infarct size or improving overall clinical outcomes in the general population of patients with acute MI. A potential benefit was observed in the subgroup of patients who received reperfusion therapy late after symptom onset.

Conclusion

This compound is a potent and selective inhibitor of NHE-1 that showed considerable promise in preclinical models of myocardial ischemia-reperfusion injury. Its mechanism of action, the prevention of intracellular Na+ and subsequent Ca2+ overload, is well-supported by in vitro and ex vivo data. However, the lack of efficacy in a large-scale clinical trial highlights the significant challenges in translating promising preclinical findings into effective clinical therapies for cardioprotection. The discrepancy between preclinical and clinical results may be attributable to a variety of factors, including the complexity of human pathophysiology, the timing of drug administration, and the limitations of animal models in fully recapitulating human disease. Further research into the nuanced roles of NHE-1 in different stages of myocardial injury and the development of more predictive preclinical models are warranted to guide future drug development efforts in cardioprotection.

References

Eniporide: A Technical Deep-Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniporide (EMD-96785) is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein crucial for intracellular pH and volume regulation.[1] Belonging to the benzoylguanidine class of compounds, this compound was investigated for its potential as a cardioprotective agent, particularly in the setting of myocardial ischemia-reperfusion injury. The rationale for its development was based on the hypothesis that inhibiting NHE-1 at the time of reperfusion would prevent the pathological intracellular sodium and subsequent calcium overload, thereby reducing the extent of myocardial damage. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound.

Discovery and Synthesis

While a detailed public record of the initial discovery and synthesis of this compound is limited, it is identified as N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)benzamide. Its development is attributed to a pharmaceutical research program focused on identifying potent and selective NHE-1 inhibitors. The core structure is based on a benzoylguanidine scaffold, a class of compounds known to interact with the sodium-hydrogen exchanger. Structure-activity relationship (SAR) studies, though not publicly detailed for this compound itself, would have focused on optimizing the substitutions on the phenyl ring to achieve high affinity and selectivity for the NHE-1 isoform.

Mechanism of Action

This compound exerts its pharmacological effect by specifically binding to and inhibiting the activity of the NHE-1 isoform.[1] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, a primary trigger for the activation of NHE-1. This exchanger then attempts to restore intracellular pH by extruding protons from the cell in exchange for sodium ions. However, the concurrent inhibition of the Na+/K+-ATPase due to energy depletion leads to a rapid and detrimental accumulation of intracellular sodium.

This rise in intracellular sodium concentration alters the electrochemical gradient across the sarcolemma, causing the Na+/Ca2+ exchanger to operate in a reverse mode, expelling sodium ions in exchange for calcium ions. The resulting intracellular calcium overload is a critical event in reperfusion injury, leading to mitochondrial dysfunction, hypercontracture of myofibrils, activation of degradative enzymes, and ultimately, cell death. This compound, by blocking NHE-1 at a crucial juncture, was theorized to uncouple the initial acidosis from the subsequent catastrophic rise in intracellular calcium.

Signaling Pathway of NHE-1 Inhibition in Ischemia-Reperfusion Injury

Caption: Downstream signaling cascade of NHE-1 activation during myocardial ischemia-reperfusion and the inhibitory site of this compound.

Preclinical Development

Extensive preclinical studies in various animal models of myocardial ischemia and reperfusion demonstrated the cardioprotective potential of this compound. These studies consistently showed that the administration of this compound, either before ischemia or just prior to reperfusion, could significantly limit infarct size and improve cardiac function.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against the human NHE-1 isoform was determined in vitro.

| Compound | Target | IC50 |

| This compound | Human NHE-1 | 4.5 nM[1] |

Animal Studies

Preclinical efficacy was established in various animal models, including pigs, which have a coronary anatomy and physiology similar to humans.

| Animal Model | Intervention | Key Findings |

| Pig model of cardioplegic arrest | 3 mg/kg IV this compound before cardioplegia | Improved cardiac performance and preserved high-energy phosphate content. |

| General animal models of myocardial ischemia/reperfusion | This compound administered before ischemia or just before reperfusion | Consistently limited infarct size. |

Preclinical Experimental Protocol: Ischemia-Reperfusion in a Porcine Model (General Representation)

-

Animal Preparation: Domestic pigs are anesthetized and mechanically ventilated. Catheters are inserted for drug administration, blood sampling, and hemodynamic monitoring.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is dissected, and a hydraulic occluder is placed around it.

-

Ischemia Induction: Myocardial ischemia is induced by inflating the occluder for a predetermined period (e.g., 60 minutes).

-

Drug Administration: this compound or placebo is administered intravenously at a specified time point, either before the onset of ischemia or just before reperfusion.

-

Reperfusion: The occluder is deflated to allow blood flow to return to the ischemic myocardium.

-

Monitoring and Data Collection: Hemodynamic parameters (e.g., blood pressure, heart rate, left ventricular pressure) are continuously monitored. Blood samples are collected for biochemical analysis.

-

Infarct Size Measurement: At the end of the experiment, the heart is excised. The LAD is re-occluded and a dye (e.g., Evans blue) is perfused to delineate the area at risk. The heart is then sliced, and the slices are incubated in a solution of triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then calculated as a percentage of the area at risk.

Clinical Development: The ESCAMI Trial

The primary clinical investigation of this compound was the "Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction" (ESCAMI) trial. This was a large, international, prospective, randomized, double-blind, placebo-controlled phase II study.

ESCAMI Trial Design

The trial was conducted in two stages to evaluate the efficacy of different doses of this compound as an adjunct to reperfusion therapy (either thrombolysis or primary percutaneous transluminal coronary angioplasty - PTCA) in patients with acute ST-elevation myocardial infarction.

Experimental Protocol: ESCAMI Trial

-

Patient Population: Patients with acute ST-elevation myocardial infarction undergoing reperfusion therapy.

-

Inclusion Criteria: Chest pain for at least 30 minutes, ST-segment elevation on ECG.

-

Exclusion Criteria: Pre-hospital thrombolysis, cardiogenic shock (Killip class IV) on admission, known renal failure, history of severe allergic reactions.

-

Intervention:

-

Stage 1: 430 patients were randomized to receive a 10-minute intravenous infusion of placebo or this compound at doses of 50 mg, 100 mg, 150 mg, or 200 mg before the start of reperfusion therapy.

-

Stage 2: 959 patients were randomized to receive placebo, 100 mg this compound, or 150 mg this compound.

-

-

Primary Efficacy Endpoint: Infarct size, as measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours (Area Under the Curve - AUC).

-

Clinical Endpoints: Death, cardiogenic shock, heart failure, life-threatening arrhythmias.

ESCAMI Trial Workflow

Caption: Workflow of the ESCAMI clinical trial for this compound.

Clinical Trial Results

The results of the ESCAMI trial were ultimately disappointing and did not support the promising preclinical data.

| Trial Stage | Dose Group | Mean α-HBDH AUC (U/ml x h) | Outcome vs. Placebo |

| Stage 1 | Placebo | 44.2 | - |

| 100 mg this compound | 40.2 | Smaller infarct size[2] | |

| 150 mg this compound | 33.9 | Smaller infarct size[2] | |

| Stage 2 | Placebo | 41.2 | - |

| 100 mg this compound | 43.0 | No difference in infarct size[2] | |

| 150 mg this compound | 41.5 | No difference in infarct size[2] |

Overall, the administration of this compound before reperfusion therapy did not significantly limit infarct size or improve clinical outcomes in the broad population of patients with acute ST-elevation myocardial infarction.[2][3]

Pharmacokinetics

A study in healthy volunteers provided key pharmacokinetic parameters for this compound.

| Parameter | Value |

| Half-life | ~2 hours |

| Total Body Clearance | 34.4 L/h |

| Volume of Distribution (Vdss) | 77.5 L |

| Mean Residence Time | 2.3 hours |

| Unchanged Drug in Urine | ~43% of dose |

This compound demonstrated linear pharmacokinetics in the investigated dose range.

Conclusion

This compound represents a well-founded therapeutic concept based on a strong preclinical rationale for cardioprotection via selective NHE-1 inhibition. Its development progressed to a large-scale clinical trial, the ESCAMI study. However, despite promising in vitro potency and efficacy in animal models, this compound failed to demonstrate a significant clinical benefit in reducing infarct size or improving outcomes in patients with acute myocardial infarction. The reasons for this discrepancy between preclinical and clinical results are likely multifactorial and highlight the challenges in translating cardioprotective strategies from the laboratory to the clinical setting. The development of this compound was subsequently discontinued. The story of this compound remains a valuable case study for researchers and professionals in drug development, emphasizing the critical importance of robust clinical trial data in validating novel therapeutic hypotheses.

References

- 1. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NHE-1 inhibition: from protection during acute ischaemia/reperfusion to prevention/reversal of myocardial remodelling [pubmed.ncbi.nlm.nih.gov]

- 3. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? [imrpress.com]

Eniporide: A Technical Guide for the Study of Na+/H+ Exchange

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Eniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). It is designed to serve as a comprehensive resource for researchers utilizing this tool to investigate the physiological and pathophysiological roles of Na+/H+ exchange, particularly in the context of cellular ion homeostasis and ischemic injury.

Introduction to Na+/H+ Exchange and this compound

The Na+/H+ exchanger (NHE) is a family of integral membrane proteins that mediate the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+). The ubiquitously expressed NHE-1 isoform is a primary regulator of intracellular pH (pHi) and cell volume. Under physiological conditions, its activity is low. However, during pathological events such as myocardial ischemia, intracellular acidosis triggers robust activation of NHE-1. This leads to a cascade of ionic disturbances, including intracellular Na+ overload, which in turn reverses the Na+/Ca2+ exchanger (NCX), causing a massive influx of Ca2+. This subsequent Ca2+ overload is a critical driver of cell death and tissue damage in ischemia-reperfusion injury.[1][2]

This compound (EMD 96785) is a highly potent and selective benzoylguanidine inhibitor of the NHE-1 isoform. Its specificity makes it an invaluable pharmacological tool for dissecting the precise role of NHE-1 in cellular processes and disease models, most notably in cardioprotection.[2][3]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to the NHE-1 protein, thereby blocking its ion exchange function. This action directly prevents the extrusion of H+ in exchange for Na+, a critical event during the cellular response to an acid load. By inhibiting NHE-1 at the onset of an ischemic event, this compound effectively uncouples intracellular acidosis from the subsequent detrimental rise in intracellular Na+ and Ca2+. This preserves ionic homeostasis, mitigates mitochondrial dysfunction, and ultimately reduces cell death.[1][4]

Figure 1. Mechanism of this compound Action on NHE-1.

Quantitative Data

This compound's potency and pharmacokinetic properties have been characterized in several studies. The following tables summarize key quantitative data for researchers designing experiments.

Table 1: Inhibitory Potency of this compound and Related Compounds

| Compound | Target | Species/Model | IC50 / EC50 (nM) | Reference |

| This compound | Human NHE-1 | Stably Expressed in CHO cells | 4.5 | [5] |

| This compound | NHE-1 | Isolated Rabbit Heart (Infarct Size Reduction) | 0.69 | [6] |

| Cariporide | Human NHE-1 | Stably Expressed in CHO cells | 30 | [5] |

| Cariporide | NHE-1 | Isolated Rabbit Heart (Infarct Size Reduction) | 5.11 | [6] |

| Zoniporide | Human NHE-1 | Recombinant Protein | 14 | [6] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Unit | Reference |

| Half-life (t½) | ~2 | hours | |

| Mean Total Body Clearance | 34.4 | L/h | |

| Mean Volume of Distribution (Vdss) | 77.5 | L | |

| Unchanged Recovery in Urine | 43% | % of dose |

Table 3: Effect of NHE-1 Inhibition on Intracellular Ion Concentration During Ischemia

| Condition (Ischemic Rabbit Myocardium) | Intracellular Na+ (Nai) | Intracellular Ca2+ ([Ca]i) | Reference |

| Control Group | |||

| Baseline | 18.1 ± 3.2 | 332 ± 42 nM | [7] |

| End of Ischemia | 110.6 ± 14.0 | 1157 ± 89 nM | [7] |

| EIPA-Treated Group (10 µM) * | |||

| Baseline | 16.2 ± 2.4 | 255 ± 32 nM | [7] |

| End of Ischemia | 39.6 ± 9.6 | 616 ± 69 nM | [7] |

*Data for Ethylisopropylamiloride (EIPA), a structurally related NHE-1 inhibitor, is presented to demonstrate the quantitative effect of NHE-1 blockade on ion concentrations.

Experimental Protocols

Measuring NHE-1 Activity via Intracellular pH Recovery

This protocol describes a common method to assess the inhibitory effect of this compound on NHE-1 activity by measuring the rate of pHi recovery from an induced acid load using the fluorescent indicator BCECF-AM.

Materials:

-

Cells of interest (e.g., cardiomyocytes, CHO cells) cultured on glass coverslips.

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

-

HEPES-buffered salt solution (HBSS) or similar physiological buffer.

-

NH4Cl solution (e.g., 20 mM in HBSS).

-

This compound stock solution (in DMSO).

-

Na+-free buffer (substituting Na+ with N-methyl-D-glucamine, NMDG+).

-

Fluorescence microscopy system capable of ratiometric imaging (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).

Procedure:

-

Dye Loading: Incubate cells with 2-5 µM BCECF-AM in HBSS for 15-60 minutes at 37°C.[8]

-

Washing: Wash the cells thoroughly with fresh HBSS to remove extracellular dye and allow for de-esterification of the intracellular BCECF-AM.

-

Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with HBSS. Record the stable baseline fluorescence ratio (F490/F440).

-

Acid Load (Ammonium Prepulse Technique): Switch the perfusate to one containing 20 mM NH4Cl for 5-10 minutes. This will initially cause a slight alkalinization as NH3 diffuses in, followed by the entry of NH4+.[9]

-

Induce Acidosis: Rapidly switch the perfusate back to the standard HBSS. The intracellular NH4+ dissociates into NH3 (which diffuses out) and H+, trapping the H+ inside and causing a sharp drop in pHi (acidosis).[9]

-

Measure pHi Recovery:

-

Control: In the continued presence of standard HBSS (containing Na+), monitor the fluorescence ratio as the cells recover from the acid load. The rate of pHi increase is primarily due to NHE-1 activity.[9]

-

This compound Treatment: Repeat the experiment, but add the desired concentration of this compound to the HBSS during the recovery phase.

-

Na+-Free Control: To confirm the Na+-dependency of the recovery, perform the recovery step in a Na+-free buffer. pHi recovery should be minimal.

-

-

Data Analysis: Calculate the initial rate of pHi recovery (ΔpHi/min) from the slope of the pHi vs. time trace immediately following acidification. Compare the rates between control and this compound-treated groups to quantify the inhibitory effect.[9]

Figure 2. Experimental workflow for measuring NHE-1 inhibition.

Signaling Pathways in Ischemia-Reperfusion

This compound is a tool to study the complex signaling events of ischemia-reperfusion injury. The diagram below illustrates the central role of NHE-1 in this pathology and the point of intervention for this compound.

During ischemia, anaerobic metabolism causes intracellular acidosis (↑ H+). This, along with reactive oxygen species (ROS) generated during ischemia and reperfusion, activates protein kinase pathways (e.g., ERK1/2, p90RSK) that phosphorylate and activate NHE-1.[5][10] Activated NHE-1 pumps H+ out and Na+ in, leading to Na+ overload. The high intracellular Na+ reverses the Na+/Ca2+ exchanger (NCX), causing Ca2+ to flood the cell.[11] This Ca2+ overload triggers multiple downstream cell death pathways, including the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and activation of caspases (like caspase-9 and caspase-3), leading to apoptosis and contractile dysfunction.[11][12]

References

- 1. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. The Na(+)/H(+) exchange inhibitor this compound as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of this compound in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced Na+/H+ Exchange During Ischemia and Reperfusion Impairs Mitochondrial Bioenergetics and Myocardial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Functional Changes in the Na+/H+ Exchanger Isoform 1, Induced by Erk1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethylisopropylamiloride Diminishes Changes in Intracellular Na, Ca and pH in Ischemic Newborn Myocardium [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Protease XIV abolishes NHE inhibition by empagliflozin in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Functional consequences of caspase activation in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Early preclinical studies of Eniporide's efficacy

An In-depth Technical Guide to the Early Preclinical Efficacy of Eniporide

Introduction

This compound is a potent and specific inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein crucial for intracellular pH regulation.[1][2] In the context of ischemia-reperfusion injury, the activity of NHE-1 is significantly upregulated, leading to a cascade of events culminating in cellular damage and death.[1][2] Extensive preclinical research has been conducted to evaluate this compound's potential as a therapeutic agent, primarily focusing on its cardioprotective effects in models of myocardial infarction.[1][3][4][5] This technical guide provides a comprehensive overview of the early preclinical studies that established the efficacy of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

During an ischemic event, intracellular acidosis develops, triggering the activation of the NHE-1 antiporter. This transporter extrudes protons (H+) from the cell in exchange for sodium ions (Na+). The subsequent intracellular sodium overload reverses the action of the Na+/Ca2+ exchanger, leading to a massive influx of calcium (Ca2+).[1] This calcium overload is a critical factor in mediating the detrimental consequences of ischemia-reperfusion, including myocardial infarction expansion, arrhythmias, and myocardial stunning.[1] this compound specifically targets and inhibits NHE-1, thereby mitigating the downstream ionic disturbances and protecting the tissue from injury.[1][4]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Na(+)/H(+) exchange inhibitor this compound as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of this compound in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Eniporide Dosage and Administration in Animal Models

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Eniporide is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). The NHE-1 transporter plays a critical role in the pathophysiology of ischemia-reperfusion injury. During an ischemic event, anaerobic metabolism leads to intracellular acidosis, which activates NHE-1 to extrude protons in exchange for sodium ions. This results in a significant intracellular sodium overload, which in turn reverses the function of the Na+/Ca2+ exchanger, leading to a massive influx of calcium.[1] Elevated intracellular calcium triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases, and ultimately, cell death.[1]

By inhibiting NHE-1, this compound aims to mitigate this sodium and subsequent calcium overload, thereby protecting tissues from the damage associated with reperfusion. While extensive preclinical studies in animal models have demonstrated the cardioprotective effects of this compound, specific dosage and administration protocols are not always widely published.[2]

This document provides a comprehensive overview of the mechanism of action, available dosage information from related compounds, and detailed experimental protocols for administering NHE-1 inhibitors in common animal models of ischemia-reperfusion injury.

Mechanism of Action: NHE-1 Inhibition in Ischemia-Reperfusion

The primary mechanism by which this compound confers protection against ischemia-reperfusion injury is through the direct inhibition of the NHE-1 transporter. The following diagram illustrates this signaling pathway.

Dosage and Administration Data

Quantitative dosage data for this compound in animal models is limited in publicly available literature. However, data from the closely related and potent NHE-1 inhibitor, Cariporide , provides a valuable reference for establishing effective dose ranges in preclinical studies.

Table 1: Cariporide Dosage in a Rat Model of Myocardial Infarction

| Animal Model | Dosage (mg/kg) | Route of Administration | Vehicle/Formulation | Timing of Administration | Outcome | Reference |

| Sprague-Dawley Rat | 0.1 | Intravenous (IV) | Not specified | Before coronary occlusion | Significant reduction in infarct size | [3] |

| Sprague-Dawley Rat | 0.3 | Intravenous (IV) | Not specified | Before coronary occlusion | Significant reduction in infarct size | [3] |

| Sprague-Dawley Rat | 1.0 | Intravenous (IV) | Not specified | Before coronary occlusion | Maximum reduction in infarct size | [3] |

| Sprague-Dawley Rat | 1 - 10 | Oral (in drinking water) | Drinking Water | Daily | Effective against cardiac ischemia | [4] |

| Sprague-Dawley Rat | 0.3 | Oral (in chow) | Medicated Chow | Daily | Effective against heart failure | [4] |

Table 2: this compound Dosage in Human Clinical Trials (for context)

| Study Population | Dosage | Route of Administration | Timing of Administration | Indication | Reference |

| Human Patients | 50 - 200 mg (total dose) | 10-minute IV infusion | Before reperfusion therapy | Acute Myocardial Infarction | [5][6] |

Experimental Protocols

The following protocols provide detailed methodologies for inducing ischemia-reperfusion injury in common animal models and administering NHE-1 inhibitors.

Protocol 1: Myocardial Infarction Model in Rats

This protocol describes the induction of myocardial infarction (MI) via left anterior descending (LAD) coronary artery ligation in rats, a standard model for evaluating cardioprotective agents.

Methodology

-

Animal Preparation:

-

Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., pentobarbital, 60 mg/kg IP).[7] Confirm deep surgical anesthesia by the absence of a pedal reflex.

-

Place the animal in a supine position on a heating pad to maintain core body temperature.

-

Intubate the trachea and provide mechanical ventilation with room air.[7]

-

Gain intravenous access via a tail vein or femoral vein for drug administration.

-

-

Surgical Procedure:

-

Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.

-

Gently open the pericardium to visualize the left anterior descending (LAD) coronary artery.

-

Pass a 5-0 or 6-0 suture under the LAD. Thread the ends of the suture through a small piece of tubing to create a snare.

-

Induce myocardial ischemia by tightening the snare. Successful occlusion is confirmed by the visible pallor of the myocardial tissue distal to the ligature and changes in the ECG (e.g., ST-segment elevation).[7] Maintain ischemia for a period of 30 minutes.

-

-

Drug Formulation and Administration:

-

Formulation: this compound and related compounds may have limited aqueous solubility. Test various vehicles for suitability.

-

Aqueous: Sterile saline (0.9% NaCl) or a buffered solution (e.g., PBS).

-

Co-solvent: For poorly soluble compounds, a vehicle such as 20% N,N-Dimethylacetamide / 40% Propylene glycol / 40% Polyethylene Glycol (DPP) has been used in rats, administered as a slow IV infusion.[8]

-

-

Administration: Based on data from Cariporide, administer the NHE-1 inhibitor intravenously just before or at the onset of reperfusion.[3]

-

Example: Administer a bolus of Cariporide at 1 mg/kg IV five minutes before releasing the ligature.

-

-

-

Reperfusion and Post-operative Care:

-

After the 30-minute ischemic period, release the snare to allow for reperfusion of the myocardium. Reperfusion is often confirmed by hyperemia in the previously ischemic region.[7]

-

Allow reperfusion for 120 minutes.

-

Close the chest cavity in layers. Evacuate air from the pleural space to prevent pneumothorax.

-

Discontinue anesthesia and allow the animal to recover. Provide post-operative analgesia as per institutional guidelines.

-

Monitor the animal closely during recovery.

-

-

Endpoint Analysis:

-

At the end of the reperfusion period, euthanize the animal.

-

Excise the heart and stain with a solution like triphenyl tetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue.

-

Calculate the infarct size as a percentage of the area at risk.

-

Protocol 2: Focal Cerebral Ischemia Model in Mice

This protocol details the middle cerebral artery occlusion (MCAO) model in mice, which is widely used to study the neuroprotective effects of drugs in ischemic stroke.

Methodology

-

Animal and Suture Preparation:

-

Anesthetize a C57BL/6 mouse (20-25g) using isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Place the animal on a heating pad to maintain body temperature at 37°C.

-

Prepare an occlusion suture: a 6-0 monofilament nylon suture with its tip coated with silicone to a diameter of 0.21 ± 0.02 mm. Mark the suture at 9-10 mm from the tip.[9]

-

-

Surgical Procedure (MCAO):

-

Place the mouse in a supine position and make a midline neck incision.

-

Carefully isolate the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Introduce the prepared suture into the ECA and advance it into the ICA until the tip occludes the origin of the middle cerebral artery (MCA). The 9-10 mm mark should be at the level of the ligation.[9]

-

Maintain the occlusion for a period of 60-90 minutes.

-

-

Drug Formulation and Administration:

-

Formulation: Prepare this compound in a suitable vehicle as described in Protocol 1. The choice of route (IV or IP) may depend on the experimental design and the drug's properties.

-

Administration: Administer the drug at a predetermined time. This could be prior to ischemia, during ischemia, or at the onset of reperfusion.

-

Suggestion: For initial dose-finding studies, use doses informed by related compounds (e.g., 0.1-1.0 mg/kg Cariporide) and administer intravenously or intraperitoneally 5 minutes before reperfusion.

-

-

-

Reperfusion and Post-operative Care:

-

After the ischemic period, gently withdraw the suture to allow reperfusion.

-

Close the incision with sutures or surgical clips.

-

Allow the animal to recover in a heated cage. Provide easy access to water and softened food.[9]

-

Administer post-operative analgesics.

-

-

Endpoint Analysis:

-

Neurological Scoring: At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale for motor deficits).

-

Infarct Volume: Euthanize the mouse, remove the brain, and slice it into coronal sections.

-

Stain the sections with TTC. The non-infarcted tissue will stain red, while the infarcted area will remain white.

-

Quantify the infarct volume using image analysis software.

-

References

- 1. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Effects of cariporide (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jacc.org [jacc.org]

- 6. The Na(+)/H(+) exchange inhibitor this compound as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of this compound in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Eniporide Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniporide is a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a crucial transmembrane protein involved in intracellular pH (pHi) and sodium concentration regulation.[1][2][3] Its role in cellular homeostasis makes it a significant target in various pathological conditions, notably in cardioprotection against ischemia-reperfusion injury and as a potential therapeutic agent in oncology.[1][2][3][4] The integrity and stability of this compound solutions are paramount for obtaining reliable and reproducible results in both preclinical and clinical research.

These application notes provide detailed protocols for the preparation of this compound solutions and a comprehensive guide to assessing its stability.

Physicochemical Properties and Solubility

This compound hydrochloride is the commonly used salt form for research purposes. It is essential to understand its solubility characteristics to prepare appropriate formulations for in vitro and in vivo studies.

Table 1: Solubility of this compound

| Solvent/Formulation System | Maximum Solubility | Preparation Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL (78.03 mM) | Sonication is recommended to aid dissolution. |

| Phosphate-Buffered Saline (PBS) | 3.33 mg/mL (9.33 mM) | Ultrasonication at <60°C may be required. |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.75 mg/mL (7.71 mM) | Add co-solvents sequentially and mix well after each addition. |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL (7.71 mM) | Prepare a 20% SBE-β-CD solution in saline first. |

| 10% DMSO + 90% Corn Oil | ≥ 2.75 mg/mL (7.71 mM) | Ensure thorough mixing of the DMSO stock with the corn oil. |

Protocols for Solution Preparation

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

Accurately weigh the required amount of this compound hydrochloride powder.

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to one year).

-

Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies

This protocol describes the preparation of a formulation containing 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Polyethylene glycol 300 (PEG300)

-

Tween80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes for mixing

-

-

Procedure (for 1 mL of final solution):

-

To a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the 10 mM this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.

-

Add 50 µL of Tween80 to the solution and vortex until the solution is clear and homogenous.

-

Add 450 µL of sterile saline to the mixture and vortex to obtain the final formulation.

-

This formulation should be prepared fresh before each experiment.

-

This compound Stability and Degradation

While specific public data on the forced degradation of this compound is limited, stability is a critical parameter. Stability studies are essential to determine the shelf-life and appropriate storage conditions, ensuring the potency and safety of the compound. Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish stability-indicating analytical methods.[5][6][7]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 1 M HCl | Room Temperature & 80°C | 24 hours |

| Alkaline Hydrolysis | 1 M NaOH | Room Temperature & 80°C | 24 hours |

| Oxidation | 3-30% H₂O₂ | Room Temperature | 24 hours |

| Thermal Degradation | Dry Heat | 100°C | 24-168 hours |

| Photostability | UV/Visible Light | Room Temperature | As per ICH Q1B guidelines |

Experimental Protocols for Stability Assessment

Protocol 3: Forced Degradation Study of this compound

-

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

1 M HCl, 1 M NaOH, 30% H₂O₂

-

HPLC grade water, methanol, and acetonitrile

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

-

Procedure:

-

Sample Preparation: Prepare separate solutions of this compound at a concentration of 1 mg/mL for each stress condition.

-

Acid/Base Hydrolysis: Mix equal volumes of the this compound solution with 1 M HCl or 1 M NaOH. Incubate at room temperature and 80°C. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot and neutralize it before HPLC analysis.[8][9]

-

Oxidation: Mix the this compound solution with an appropriate concentration of H₂O₂ (e.g., 3-15%). Incubate at room temperature in the dark.[9] Analyze at various time points.

-

Thermal Degradation: Place the solid this compound powder and a solution of this compound in an oven at 100°C. Analyze at various time points.[9]

-

Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Protect a control sample from light.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 4).

-

Protocol 4: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating method. Optimization may be required.

-

Instrumentation and Conditions:

-

HPLC System: A system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 250-280 nm range).

-

Column Temperature: 30-40°C.

-

Injection Volume: 10-20 µL.

-

-

Procedure:

-

Prepare the mobile phases and degas them.

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the samples from the forced degradation study (Protocol 3).

-

Run a gradient program to ensure the separation of the parent this compound peak from any degradation products.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

-

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1). This activity has different downstream consequences depending on the cellular context.

NHE-1 Inhibition in Cardiac Ischemia-Reperfusion

In the heart, ischemia leads to intracellular acidosis, which activates NHE-1. This results in an influx of Na+, leading to Ca2+ overload via the reverse mode of the Na+/Ca2+ exchanger, causing cell death. This compound, by inhibiting NHE-1, mitigates this cascade.[1]

Caption: this compound's cardioprotective mechanism via NHE-1 inhibition.

NHE-1 Inhibition in Cancer

In cancer cells, NHE-1 activity is often upregulated, leading to an alkaline intracellular pH which promotes proliferation, and an acidic tumor microenvironment which facilitates invasion. By inhibiting NHE-1, this compound can potentially reverse these effects, impacting various signaling pathways.

Caption: Potential anti-cancer signaling pathways affected by this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow for conducting a comprehensive stability assessment of this compound.

Caption: Workflow for this compound stability testing and method validation.

References

- 1. Cardiomyocyte-specific NHE1 overexpression confers protection against myocardial infarction during hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Na(+)/H(+) exchange inhibitor this compound as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of this compound in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Eniporide's Effect on Infarct Size

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eniporide is a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a key transporter in cardiac myocytes.[1][2][3] During myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+. This, in turn, reverses the Na+/Ca2+ exchanger, causing a deleterious intracellular Ca2+ overload upon reperfusion, which contributes significantly to cell death and infarct size.[3] Preclinical studies in various animal models have demonstrated the cardioprotective effects of this compound, showing a reduction in infarct size when administered prior to or at the onset of reperfusion.[1][3] However, clinical trials, such as the ESCAMI (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) trial, did not show a significant benefit of this compound in reducing infarct size in patients with acute myocardial infarction.[1][4][5]

These application notes provide detailed protocols for measuring the effect of this compound on infarct size in a preclinical setting, which is crucial for further investigation into its mechanism of action and potential therapeutic applications.

Signaling Pathway of this compound in Cardioprotection

The primary mechanism of this compound's cardioprotective effect is the inhibition of the NHE-1 transporter. The following diagram illustrates the proposed signaling pathway.

Caption: Signaling pathway of this compound in mitigating ischemia-reperfusion injury.

Experimental Protocols

Animal Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This protocol describes the induction of myocardial infarction in a rodent model, a commonly used preclinical model to study cardioprotective agents.

Materials:

-

Male/Female Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Mechanical ventilator

-

Surgical instruments (forceps, scissors, needle holders)

-

Suture material (e.g., 6-0 silk)

-

Heating pad

-

ECG monitoring system

Procedure:

-

Anesthesia and Ventilation: Anesthetize the animal and place it on a heating pad to maintain body temperature. Intubate the animal and provide mechanical ventilation.

-

Surgical Preparation: Shave the chest area and disinfect with an appropriate antiseptic solution.

-

Thoracotomy: Make a left lateral thoracotomy to expose the heart.

-

Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery. Pass a 6-0 silk suture underneath the LAD.

-

Ischemia: Induce regional ischemia by tightening the suture around the LAD. Successful occlusion can be confirmed by the appearance of a pale color in the myocardial tissue and by ST-segment elevation on the ECG. The duration of ischemia is typically 30-60 minutes.

-

Reperfusion: After the ischemic period, release the snare to allow reperfusion of the coronary artery. Reperfusion is confirmed by the return of color to the myocardium. The reperfusion period is typically 24-72 hours.

-

Closure: Close the chest wall in layers and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesics.

This compound Administration

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline or DMSO, depending on solubility)

-

Syringes and infusion pump

Procedure:

-

Preparation of this compound Solution: Prepare a stock solution of this compound in the appropriate vehicle. Further dilute to the desired final concentration for administration.

-

Administration Route: this compound can be administered intravenously (e.g., via the tail vein or jugular vein).

-

Dosing Regimen:

-

Pre-treatment: Administer this compound (e.g., 1-10 mg/kg) as an intravenous bolus or infusion 5-15 minutes before the onset of ischemia.

-

Reperfusion Treatment: Administer this compound at the time of or immediately before reperfusion.

-

-

Control Group: A control group receiving the vehicle alone should be included in the experimental design.

Measurement of Infarct Size

Histological Assessment with TTC Staining

This ex vivo method is considered a gold standard for the direct visualization and quantification of myocardial infarct size in animal models.[6][7][8]

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

-

Heart slicing apparatus

-

High-resolution scanner or camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Heart Extraction: At the end of the reperfusion period, re-anesthetize the animal and excise the heart.

-

Perfusion: Cannulate the aorta and perfuse the heart with PBS to wash out the blood.

-

Slicing: Freeze the heart briefly to facilitate slicing. Cut the ventricles into uniform transverse slices (e.g., 2 mm thick).[6]

-

TTC Incubation: Incubate the heart slices in a 1% TTC solution in PBS at 37°C for 15-20 minutes.[6][7] Viable myocardium, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale white.[8]

-

Fixation: Fix the stained slices in 10% formalin to enhance the color contrast.

-

Imaging: Acquire high-resolution images of both sides of each heart slice.

-

Quantification: Use image analysis software to measure the area of the left ventricle (LV) and the infarct area (IA) for each slice. The infarct size is typically expressed as a percentage of the total LV area or the area at risk (AAR).

Calculation: Infarct Size (%) = (Total Infarct Area / Total Left Ventricle Area) x 100

Biochemical Assessment using Cardiac Biomarkers

This in vivo method involves the serial measurement of cardiac biomarkers released from necrotic cardiomyocytes into the bloodstream.[9][10]

Materials:

-

Blood collection tubes (e.g., with EDTA or heparin)

-

Centrifuge

-

ELISA kits for cardiac troponin I (cTnI), troponin T (cTnT), creatine kinase (CK), or CK-MB.

Procedure:

-

Blood Sampling: Collect blood samples at baseline (before ischemia) and at multiple time points after reperfusion (e.g., 2, 4, 12, 24, 48, and 72 hours).[11][12]

-

Plasma/Serum Preparation: Centrifuge the blood samples to separate plasma or serum.

-

Biomarker Measurement: Measure the concentration of the selected cardiac biomarker(s) in the plasma or serum samples using the appropriate ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the biomarker concentration over time to generate a release curve. The total infarct size can be estimated by calculating the area under the curve (AUC) for the biomarker release over a 72-hour period.[1][4] Cardiac troponin I measured at 72 hours post-reperfusion has been shown to strongly correlate with infarct size.[10][13]

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the effect of this compound on infarct size.

Caption: Experimental workflow for measuring this compound's effect on infarct size.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between the control and this compound-treated groups.

Table 1: Effect of this compound on Infarct Size as Measured by TTC Staining

| Treatment Group | N | Left Ventricle Area (mm²) | Infarct Area (mm²) | Infarct Size (% of LV) |

| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (1 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (5 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (10 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Effect of this compound on Cardiac Troponin I (cTnI) Release

| Treatment Group | N | Peak cTnI (ng/mL) | Time to Peak (hours) | AUC of cTnI (0-72h) |

| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (1 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (5 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (10 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Statistical Analysis:

Data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of < 0.05 is typically considered statistically significant.

Conclusion

These protocols provide a comprehensive framework for researchers to investigate the effects of this compound on myocardial infarct size in a preclinical setting. Consistent and reproducible methodologies are essential for elucidating the cardioprotective potential of NHE-1 inhibitors and for bridging the gap between promising preclinical data and clinical outcomes.

References

- 1. jacc.org [jacc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. The Na(+)/H(+) exchange inhibitor this compound as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of this compound in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction - American College of Cardiology [acc.org]

- 6. Infarct size and serum CPK measurement [bio-protocol.org]

- 7. TTC Staining and Determination of Infarct Size [bio-protocol.org]

- 8. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 10. jacc.org [jacc.org]

- 11. ahajournals.org [ahajournals.org]

- 12. karger.com [karger.com]

- 13. Utility of cardiac biomarkers in predicting infarct size, left ventricular function, and clinical outcome after primary percutaneous coronary intervention for ST-segment elevation myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Eniporide in Non-Cardiac Ischemia: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniporide is a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a crucial membrane protein involved in intracellular pH and volume regulation.[1][2] While extensively studied for its cardioprotective effects in myocardial ischemia, the therapeutic potential of this compound in non-cardiac ischemic conditions—such as cerebral, renal, hepatic, and peripheral ischemia—is an emerging area of research. This document provides detailed application notes and experimental protocols based on available preclinical data for this compound and other relevant NHE-1 inhibitors, offering a foundational guide for researchers investigating its utility in these pathologies.

The pathophysiology of ischemia-reperfusion injury across different tissues shares common mechanisms, including intracellular acidosis, which triggers the activation of NHE-1.[1][3] This activation leads to an influx of Na+, subsequently causing a reversal of the Na+/Ca2+ exchanger, intracellular Ca2+ overload, and a cascade of detrimental events leading to cell death.[1] By blocking NHE-1, this compound has the potential to mitigate these effects and confer significant tissue protection.

Mechanism of Action in Ischemia-Reperfusion Injury

During ischemia, the lack of oxygen forces cells to switch to anaerobic glycolysis, leading to the accumulation of lactic acid and a drop in intracellular pH (acidosis). To counteract this, the NHE-1 transporter is activated, extruding protons (H+) from the cell in exchange for sodium ions (Na+). In the compromised ischemic cell, the Na+/K+-ATPase pump is unable to effectively remove this excess intracellular Na+. This leads to a high intracellular Na+ concentration, which in turn reverses the action of the Na+/Ca2+ exchanger (NCX), causing it to pump Ca2+ into the cell instead of out. The resulting intracellular Ca2+ overload activates various downstream pathways, including proteases, lipases, and endonucleases, ultimately leading to mitochondrial dysfunction, inflammation, and apoptotic or necrotic cell death. This compound, by specifically inhibiting NHE-1, prevents the initial Na+ influx, thereby averting the subsequent Ca2+ overload and its damaging consequences.[1][2][4]

Application in Cerebral Ischemia (Stroke)

While direct studies on this compound in stroke models are limited, research on other NHE-1 inhibitors like Cariporide and Amiloride provides a strong rationale for its investigation.[5][6] Preclinical studies suggest that NHE-1 inhibition can reduce neuroinflammation, protect white matter, and improve functional recovery after ischemic stroke.[5] Notably, a clinical trial of this compound for myocardial infarction reported a non-significant trend towards an increase in stroke events, underscoring the need for careful dose-finding and safety studies in the context of cerebral ischemia.[7]

Quantitative Data from Preclinical Studies with NHE-1 Inhibitors

| Compound | Animal Model | Ischemia Duration | Reperfusion Duration | Dosage | Key Findings |

| Cariporide | Rat | 2 hours (MCAO) | 22 hours | 1 mg/kg i.v. | 40% reduction in infarct volume. |

| Amiloride | Mouse | 30 min (Global Cerebral Ischemia) | 24 hours | 10 mg/kg i.p. | Reduced neuronal death and zinc accumulation in the hippocampus.[8] |

| HOE642 (Cariporide) | Mouse | 60 min (MCAO) | 7 days | 1 mg/kg/day i.p. (delayed admin at 24h post-stroke) | Attenuated oligodendrocyte apoptosis and stimulated oligodendrogenesis.[5] |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rodents

This protocol is adapted from standard MCAO procedures and can be used to evaluate the neuroprotective effects of this compound.[9][10][11]

-

Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

-

Anesthesia: Isoflurane (4% for induction, 1.5-2% for maintenance) in a 70:30 N₂O:O₂ mixture.

-

Surgical Procedure (Intraluminal Filament Model):

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert a silicone-coated nylon monofilament (e.g., 4-0 for rats) into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.

-

Maintain the occlusion for the desired duration of ischemia (e.g., 60-90 minutes).

-

For reperfusion, withdraw the filament.

-

-

Drug Administration:

-

Treatment Group: Administer this compound (dissolved in saline) intravenously (i.v.) or intraperitoneally (i.p.). A suggested starting dose, based on cardiac studies, is in the range of 1-3 mg/kg. The timing of administration can be varied (e.g., 15 minutes before reperfusion, or at the time of reperfusion).

-

Control Group: Administer an equivalent volume of saline.

-

-

Outcome Measures (at 24-72 hours post-reperfusion):

-

Infarct Volume: Sacrifice the animal, remove the brain, and slice it into 2mm coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (pale area). Calculate the infarct volume as a percentage of the total hemispheric volume.

-

Neurological Deficit Score: Assess motor and sensory deficits using a standardized neurological scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).

-

Histology: Perform immunohistochemistry on brain sections to assess for markers of apoptosis (e.g., Caspase-3), inflammation (e.g., Iba-1 for microglia), and neuronal survival (e.g., NeuN).

-

Application in Renal Ischemia (Acute Kidney Injury)

Acute kidney injury (AKI) resulting from ischemia-reperfusion is a common clinical problem.[12][13] Studies have suggested that NHE-1 inhibitors can improve renal blood flow and ameliorate the course of ischemic AKI.[14] While direct data for this compound is lacking, the principles of NHE-1 inhibition in preventing cell swelling and necrosis are highly relevant to the pathophysiology of renal tubular injury.[14]

Quantitative Data from Preclinical Studies with NHE-1 Inhibitors in Renal Models

| Compound | Animal Model | Ischemia Duration | Reperfusion Duration | Dosage | Key Findings |

| Cariporide | Rat | 45 min (bilateral renal artery clamping) | 24 hours | 1 mg/kg i.v. | Attenuated increases in serum creatinine and blood urea nitrogen (BUN). |

Experimental Protocol: Bilateral Renal Ischemia-Reperfusion in Rodents

-

Animal Model: Male Wistar rats (200-250g).

-

Anesthesia: Ketamine (80 mg/kg) and xylazine (10 mg/kg) i.p.

-

Surgical Procedure:

-

Perform a midline laparotomy to expose both kidneys.

-

Carefully dissect the renal pedicles.

-

Induce ischemia by clamping both renal arteries with non-traumatic vascular clamps for a specified duration (e.g., 45 minutes).

-

During ischemia, maintain body temperature at 37°C.

-

Remove the clamps to initiate reperfusion.

-

Close the abdominal incision in layers.

-

-

Drug Administration:

-

Treatment Group: Administer this compound (e.g., 1-3 mg/kg, i.v.) 15 minutes prior to clamp removal.

-

Control Group: Administer saline.

-

Sham Group: Undergo the same surgical procedure without renal artery clamping.

-

-

Outcome Measures (at 24 and 48 hours post-reperfusion):

-

Renal Function: Collect blood samples to measure serum creatinine and BUN levels.

-

Histopathology: Harvest the kidneys, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and loss of brush border.

-

Biomarkers: Measure urinary levels of kidney injury markers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) by ELISA.

-

Application in Hepatic Ischemia

Hepatic ischemia-reperfusion injury is a significant cause of liver damage during transplantation and major liver surgery.[15] Studies with NHE inhibitors like 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) have shown that blocking NHE-1 can protect against this type of injury, reducing transaminase release and improving survival.[3][16]

Quantitative Data from Preclinical Studies with NHE-1 Inhibitors in Hepatic Ischemia

| Compound | Animal Model | Ischemia Duration | Reperfusion Duration | Dosage | Key Findings |

| EIPA | Rat | 120 min (partial hepatic ischemia) | 1 hour | Not specified | Decreased transaminase release, reduced histological damage, and improved 7-day survival rate from 15.4% to 55.6%.[3] |

Experimental Protocol: Partial Hepatic Ischemia-Reperfusion in Rats

This protocol is based on a model of segmental (70%) hepatic ischemia.[17]

-

Animal Model: Male Wistar rats (250-300g).

-

Anesthesia: Inhalational isoflurane or injectable anesthetic.

-

Surgical Procedure:

-

Perform a midline laparotomy.

-

Identify the portal triad (hepatic artery, portal vein, and bile duct) supplying the left and median lobes of the liver.

-